molecular formula C24H31ClO7 B1675158 Loteprednol etabonato CAS No. 82034-46-6

Loteprednol etabonato

Número de catálogo B1675158
Número CAS: 82034-46-6
Peso molecular: 466.9 g/mol
Clave InChI: DMKSVUSAATWOCU-QMVKLYBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Loteprednol etabonate is a corticosteroid used to treat eye pain, redness, and swelling caused by certain eye problems or eye surgery . It is also used to temporarily treat itching of the eye caused by a condition known as seasonal allergic conjunctivitis . It is a topical corticoid anti-inflammatory .


Synthesis Analysis

The synthesis of Loteprednol etabonate involves several steps. One method involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour . Another method involves filtering the reaction liquid containing the intermediate II, adding methanol into the filtrate, adding a prepared sodium carbonate solution at 15 ℃ for reaction for 2h .


Molecular Structure Analysis

Loteprednol etabonate Form II crystallizes in the space group P21 with a = 11.96312 (6), b = 14.91862 (5), c = 6.75715 (3) Å, β = 94.1584 (3)°, V = 1202.796 (6) Å3, and Z = 2 . The crystal structure is characterized by herringbone layers in the ab-plane .


Chemical Reactions Analysis

Loteprednol etabonate is a ‘soft drug’, one that is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .


Physical And Chemical Properties Analysis

Loteprednol etabonate is a white to off-white powder . Its molecular formula is C24H31ClO7 .

Aplicaciones Científicas De Investigación

Loteprednol Etabonato: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica

Tratamiento Antiinflamatorio Oftálmico: this compound (LE) se utiliza ampliamente como un corticosteroide tópico para tratar diversas afecciones inflamatorias del ojo. Sus aplicaciones incluyen el tratamiento de la conjuntivitis alérgica, la uveítis, el acné rosácea, la queratitis punctata superficial, la queratitis por herpes zóster, la iritis y la ciclitis. Es particularmente valorado por su potente actividad antiinflamatoria al tiempo que minimiza el riesgo de efectos secundarios asociados a los corticosteroides, como el aumento de la presión intraocular y la formación de cataratas .

Gestión de la Inflamación Postoperatoria: LE es eficaz en la gestión de la inflamación postoperatoria después de cirugías oculares. Su capacidad para reducir la hinchazón, el dolor y el enrojecimiento sin efectos secundarios significativos lo convierte en una opción preferida para la atención postoperatoria con el fin de mejorar la comodidad y la recuperación del paciente .

Tratamiento de la Conjuntivitis Alérgica Estacional: La conjuntivitis alérgica estacional es otra área donde LE muestra una eficacia significativa. Ayuda a aliviar los síntomas asociados con las alergias estacionales que afectan los ojos, proporcionando alivio del picor, el enrojecimiento y el lagrimeo .

Terapia para la Conjuntivitis Papilar Gigante: LE se ha utilizado en entornos clínicos para tratar la conjuntivitis papilar gigante, una condición que a menudo se asocia con el uso de lentes de contacto a largo plazo. Sus propiedades antiinflamatorias ayudan a reducir la formación de pápulas y mejoran la comodidad del paciente .

Terapia para la Uveítis: La uveítis, una inflamación del tracto uveal del ojo, puede conducir a complicaciones graves si no se trata. LE se utiliza por sus efectos terapéuticos en el control de la inflamación y la prevención de la posible pérdida de visión asociada a la uveítis .

Sistemas Innovadores de Administración de Medicamentos: La investigación reciente se ha centrado en el desarrollo de nuevos sistemas de administración de medicamentos para LE para superar limitaciones como la permeación corneal, la retención y la biodisponibilidad. Los estudios han explorado nanopartículas líquidas cristalinas liotrópicas (LCNP) en geles oftálmicos in situ como un medio para mejorar la administración y la eficacia de LE .

Ensayos de Estabilidad Indicativa: La investigación científica también se ha dedicado a crear ensayos de estabilidad indicativa para LE para garantizar la calidad y la eficacia del fármaco en suspensiones a granel y oftálmicas. Estos ensayos son cruciales para determinar la estabilidad de LE en diversas condiciones .

Terapias Combinadas: LE a menudo se combina con otros medicamentos como los antibióticos para ampliar su alcance terapéutico. Por ejemplo, la combinación de LE con tobramicina aumenta su eficacia en el tratamiento de conjuntivitis infecciosas al tiempo que proporciona cobertura antibacteriana .

Mecanismo De Acción

Target of Action

Loteprednol Etabonate (LE) is a topical corticosteroid . Its primary targets are the glucocorticoid receptors (GR) in the cells . These receptors play a crucial role in mediating the anti-inflammatory effects of corticosteroids .

Mode of Action

LE is highly lipophilic and binds with high affinity to the glucocorticoid receptor . Upon binding, it modulates the expression of inflammatory proteins, thereby inhibiting the inflammatory response . Any unbound LE is rapidly metabolized to inactive components . This ‘soft drug’ design ensures that the drug is active locally at the site of administration and minimizes the chance for adverse effects .

Biochemical Pathways

Corticosteroids like LE inhibit the inflammatory response to a variety of inciting agents . They inhibit edema, fibrin deposition, capillary dilation, and leukocyte migration, which are key components of the inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of LE contribute to its efficacy and safety. Due to its lipophilic nature and small particle size, LE exhibits improved dissolution and penetration into ocular tissues . This leads to enhanced bioavailability at the site of action . Moreover, LE is rapidly metabolized to inactive components, reducing the risk of systemic side effects .

Result of Action

The molecular and cellular effects of LE’s action primarily involve the reduction of inflammation. By binding to the glucocorticoid receptor, LE modulates the expression of inflammatory proteins, leading to an overall decrease in inflammation . This results in relief from symptoms of inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, and post-operative inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of LE. For instance, the presence of concurrent ocular surface inflammation can impact the effectiveness of LE . Additionally, the formulation of LE, including the use of mucus-penetrating particles, can enhance its ability to penetrate the ocular surface and improve its therapeutic effect .

Safety and Hazards

Loteprednol etabonate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Loteprednol etabonate is currently used in ophthalmic solution for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is also used for the treatment of post-operative inflammation and pain following ocular surgery . Future directions could include exploring other potential uses and improving the formulation for better patient compliance and simplified dosing .

Análisis Bioquímico

Biochemical Properties

Loteprednol etabonate interacts with glucocorticoid receptors and has a binding affinity that is 4.3 times greater than dexamethasone . It is highly lipid soluble, which enhances its penetration into cells .

Cellular Effects

Loteprednol etabonate has potent anti-inflammatory effects. It blocks the release and action of inflammatory mediators and is clinically effective in the treatment of steroid-responsive inflammatory conditions . It also relieves ocular surface and lacrimal gland inflammation associated with dry eye .

Molecular Mechanism

The molecular mechanism of action of Loteprednol etabonate involves modulation of the cytosolic glucocorticoid receptor (GR) at the genomic level . After it binds to the GR in the cytoplasm, the activated corticosteroid-GR complex migrates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of proinflammatory proteins .

Temporal Effects in Laboratory Settings

Loteprednol etabonate is rapidly metabolized by tissue esterases to inactive metabolites, thereby limiting any potential adverse effects associated with its use . This rapid metabolism also suggests that the effects of Loteprednol etabonate may change over time in laboratory settings.

Metabolic Pathways

Loteprednol etabonate undergoes extensive metabolism to inactive carboxylic acid metabolites . This metabolism is primarily carried out by ester hydrolysis .

Transport and Distribution

Loteprednol etabonate is lipid soluble, which enhances its penetration into cells . This suggests that it may be transported and distributed within cells and tissues via passive diffusion.

Subcellular Localization

The subcellular localization of Loteprednol etabonate is not explicitly known. Given its mechanism of action, it is likely that it localizes to the cytoplasm when it is not bound to the glucocorticoid receptor, and to the nucleus when it is bound to the receptor and exerting its effects .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Loteprednol etabonate involves a multi-step process that includes several key reactions. The overall synthetic route involves the conversion of several starting materials into the final product through a series of chemical transformations.", "Starting Materials": [ "3,20-dioxo-9-fluoro-11α-hydroxy-16α-methylpregna-1,4-diene-17,21-diyl dipropanoate", "2-ethoxyacetic acid", "1,1'-carbonyldiimidazole", "triethylamine", "methanol", "dichloromethane", "sodium hydroxide", "acetic anhydride" ], "Reaction": [ "The synthesis of Loteprednol etabonate starts with the protection of the hydroxyl group at position 11α of 3,20-dioxo-9-fluoro-16α-methylpregna-1,4-diene-17,21-diyl dipropanoate using 2-ethoxyacetic acid and 1,1'-carbonyldiimidazole in the presence of triethylamine to yield the intermediate 11α-(2-ethoxyacetyl)oxy-16α-methyl-3,20-dioxo-9-fluoro-17,21-diyl dipropanoate.", "The intermediate is then subjected to a reaction with methanol and sodium hydroxide to remove the 2-ethoxyacetyl protecting group, yielding the intermediate 11α-hydroxy-16α-methyl-3,20-dioxo-9-fluoro-17,21-diyl dipropanoate.", "The final step involves the esterification of the hydroxyl group at position 17 with etabonate, which is prepared by reacting etabonol with acetic anhydride in the presence of sodium hydroxide. This reaction is carried out in dichloromethane using 1,1'-carbonyldiimidazole as a coupling agent to yield the final product, Loteprednol etabonate." ] }

Número CAS

82034-46-6

Fórmula molecular

C24H31ClO7

Peso molecular

466.9 g/mol

Nombre IUPAC

chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1

Clave InChI

DMKSVUSAATWOCU-QMVKLYBFSA-N

SMILES isomérico

CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl

SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

SMILES canónico

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

Apariencia

Solid powder

melting_point

220 - 224 °C

Otros números CAS

82034-46-6

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

3.36e-02 g/L

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate, Chloromethyl
Alrex
CEHOAC
Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate
chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
Etabonate, Loteprednol
Lotemax
loteprednol
loteprednol etabonate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loteprednol etabonate
Reactant of Route 2
Loteprednol etabonate
Reactant of Route 3
Loteprednol etabonate
Reactant of Route 4
Loteprednol etabonate
Reactant of Route 5
Loteprednol etabonate
Reactant of Route 6
Reactant of Route 6
Loteprednol etabonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.